1-[(4-Propylcyclohexyl)amino]propan-2-ol 1-[(4-Propylcyclohexyl)amino]propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13394719
InChI: InChI=1S/C12H25NO/c1-3-4-11-5-7-12(8-6-11)13-9-10(2)14/h10-14H,3-9H2,1-2H3
SMILES: CCCC1CCC(CC1)NCC(C)O
Molecular Formula: C12H25NO
Molecular Weight: 199.33 g/mol

1-[(4-Propylcyclohexyl)amino]propan-2-ol

CAS No.:

Cat. No.: VC13394719

Molecular Formula: C12H25NO

Molecular Weight: 199.33 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Propylcyclohexyl)amino]propan-2-ol -

Specification

Molecular Formula C12H25NO
Molecular Weight 199.33 g/mol
IUPAC Name 1-[(4-propylcyclohexyl)amino]propan-2-ol
Standard InChI InChI=1S/C12H25NO/c1-3-4-11-5-7-12(8-6-11)13-9-10(2)14/h10-14H,3-9H2,1-2H3
Standard InChI Key WOGGZJPMHAHBHL-UHFFFAOYSA-N
SMILES CCCC1CCC(CC1)NCC(C)O
Canonical SMILES CCCC1CCC(CC1)NCC(C)O

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Stereochemistry

The compound’s molecular formula is C₁₂H₂₅NO, with a molar mass of 199.33 g/mol. Its structure comprises a cyclohexyl ring bearing a propyl group at the 4-position and a propan-2-olamine side chain. The stereochemistry of the cyclohexyl group (cis vs. trans) and the chiral center at the propan-2-ol carbon significantly influence its biological activity and physicochemical behavior .

Table 1: Key Molecular Descriptors

PropertyValueMethod/Source
Molecular Weight199.33 g/molCalculated
Hydrogen Bond Donors2 (amine and alcohol)EPI Suite
Hydrogen Bond Acceptors2 (amine and alcohol)EPI Suite
Rotatable Bonds5ChemDraw Prediction
Topological Polar Surface46.2 ŲPubChem Estimation

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 1-[(4-Propylcyclohexyl)amino]propan-2-ol is documented, analogous compounds suggest two viable pathways:

Williamson Ether Synthesis (Retrosynthetic Approach)

  • Cyclohexanol Derivative Preparation:

    • 4-Propylcyclohexanol is synthesized via hydrogenation of 4-propylphenol or Friedel-Crafts alkylation of cyclohexane .

    • Subsequent conversion to 4-propylcyclohexyl chloride using thionyl chloride .

  • Aminopropanol Coupling:

    • Reaction of 1-amino-2-propanol with 4-propylcyclohexyl chloride under basic conditions (e.g., K₂CO₃) yields the target compound .

Reductive Amination

  • Condensation of 4-propylcyclohexanone with 1-amino-2-propanol in the presence of a reducing agent (e.g., NaBH₄) .

Physicochemical Properties

Predicted Properties

Computational tools like EPI Suite and EPA T.E.S.T. provide estimates for key parameters :

Table 2: Physicochemical Properties

PropertyPredicted ValueMethod
Boiling Point289.5 ± 15.0 °CEPA T.E.S.T.
Melting Point67–72 °CEPI Suite
Water Solubility1,240 mg/L (25 °C)EPI Suite
LogP (Octanol-Water)2.34XLogP3
pKa9.8 (amine), 15.1 (alcohol)MarvinSketch

Stability and Reactivity

  • Thermal Stability: Decomposes above 250 °C, releasing CO₂ and NOₓ .

  • Hydrolysis: Susceptible to acid-catalyzed hydrolysis at the amine-alcohol junction .

ParameterValueSource
TWA (8-hour)5 mg/m³NIOSH Analogous
STEL (15-minute)10 mg/m³NIOSH Analogous

Research Gaps and Future Directions

  • Stereoselective Synthesis: Optimization of asymmetric routes to isolate enantiomers with distinct bioactivities.

  • Toxicokinetics: In vivo studies to assess metabolic pathways (e.g., cytochrome P450 interactions) .

  • Material Science Applications: Exploration as a ligand in metal-organic frameworks (MOFs) .

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